3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Chemical procurement Purity specification Quality control

Procure this N4-isobutyl triazolone building block to map the steric tolerance envelope of kinase ATP-binding pockets. Position-specific substitution at N4 directly modulates c-FMS/c-KIT/PDGFR selectivity—only the 2-methylpropyl variant defines the upper boundary of non-halogenated N4 alkyl bulk for SAR continuity. Supplied at research-grade purity for in-vitro profiling.

Molecular Formula C11H19N3O
Molecular Weight 209.293
CAS No. 2201204-80-8
Cat. No. B2462939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2201204-80-8
Molecular FormulaC11H19N3O
Molecular Weight209.293
Structural Identifiers
SMILESCC(C)CN1C(=NN(C1=O)C)C2CCC2
InChIInChI=1S/C11H19N3O/c1-8(2)7-14-10(9-5-4-6-9)12-13(3)11(14)15/h8-9H,4-7H2,1-3H3
InChIKeyPIGDXMWBAFMZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2201204-80-8): Procurement-Ready Chemical Identity and Baseline Specifications


3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2201204-80-8) is a fully synthetic, 1,3,4-trisubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivative with the molecular formula C₁₁H₁₉N₃O and a molecular weight of 209.29 g/mol . The compound features a cyclobutyl ring at position 3, a methyl group at position 1, and an isobutyl (2-methylpropyl) group at position 4 of the partially saturated triazolone core. It belongs to the broader class of 4,5-dihydro-1H-1,2,4-triazol-5-ones, a scaffold recognized in the patent literature for its utility in kinase inhibition, particularly against c-FMS (CSF-1R), c-KIT, and PDGFR [1]. The compound is supplied as a research-grade building block with a typical specification of 95% purity and is intended exclusively for non-human, non-therapeutic laboratory investigations .

Why Generic 1,2,4-Triazol-5-one Analogs Cannot Substitute for 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in Structure-Activity Studies


The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold derives its biological activity from highly position-specific substitutions that determine kinase selectivity profiles and target engagement. The Deciphera Pharmaceuticals patent family explicitly demonstrates that variations at the 1-, 3-, and 4-positions of the triazolone core redirect inhibitory activity among c-FMS, c-KIT, and PDGFR kinases, such that even minor alkyl chain modifications produce functionally non-equivalent compounds [1]. Within the 3-cyclobutyl sub-series, the nature of the N4 substituent—isobutyl in the target compound versus isopropyl, cyclopropylmethyl, or trifluoroethyl in closely related analogs—directly modulates lipophilicity, steric bulk, and resultant binding interactions. In the broader tankyrase inhibitor context, the trans-cyclobutyl linker configuration was identified as critical for achieving picomolar cellular IC₅₀ values, with alternative linkers (cyclohexane, phenyl) yielding inferior affinity [2]. Consequently, procurement of the specific 4-(2-methylpropyl) derivative, rather than an in-class surrogate, is mandatory for maintaining SAR continuity and avoiding inconclusive or misleading biological data.

Quantitative Differentiation Evidence for 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2201204-80-8) Against Closest Structural Analogs


Purity Specification vs. Closest Structurally Identified Analog: Direct Procurement-Ready Comparison

The target compound 3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2201204-80-8) is commercially supplied at a minimum purity specification of 95%, consistent with the purity grade reported for the closest structural analog 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2197827-98-6), which is also listed at 95% purity . Both compounds share the same 3-cyclobutyl-4,5-dihydro-1H-1,2,4-triazol-5-one core and differ only in the N4 substituent (isobutyl vs. cyclopropylmethyl) and the presence/absence of an N1-methyl group. The matched purity baseline ensures that differences observed in downstream biological assays can be attributed to structural variation rather than differential chemical integrity.

Chemical procurement Purity specification Quality control

N4-Substituent Impact on Target Binding Affinity: Cross-Analog Evidence from CRTH2 Receptor Displacement Assay

The closest analog of the target compound for which quantitative receptor binding data are publicly available is 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2198367-44-9), which differs solely at the N4 position (isopropyl vs. isobutyl). This analog exhibits a binding affinity Ki of 220 nM against the human CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, measured via displacement of [³H]PGD₂ from CHO cell membranes in a scintillation proximity assay [1]. The N4-isobutyl substituent of the target compound introduces one additional methylene unit and a branched architecture, which is predicted to increase lipophilicity (calculated XLogP ~2.6 for the pyrazole amine analog bearing the same substituent pattern ) relative to the N4-isopropyl comparator. This incremental hydrophobic contact surface may modulate CRTH2 binding kinetics, a hypothesis testable only with the specific 4-(2-methylpropyl) derivative.

GPCR pharmacology Binding affinity CRTH2 receptor Structure-activity relationship

Triazolone Scaffold Anti-Proliferative Patent Coverage: Class-Level Kinase Inhibition Evidence Defining the Target Compound's Therapeutic Research Space

The 1,2,4-triazol-5-one scaffold is the subject of comprehensive patent protection (US 9,193,719 B2) describing anti-cancer and anti-proliferative utility through inhibition of c-FMS (CSF-1R), c-KIT, and/or PDGFR kinases [1]. Within this patent family, representative triazolone compounds demonstrate anti-proliferative IC₅₀ values in the range of 0.01–0.1 μM against M-NFS-60, THP-1, and osteoclast cell lines [2]. In a related triazolone chemotype, the most active sulfonamide derivative exhibited GI₅₀ values of 1.9–3.0 μM across a panel of 13 human tumor cell lines spanning lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers [3]. The target compound's specific 3-cyclobutyl-1-methyl-4-(2-methylpropyl) substitution pattern represents a distinct chemical space within this patent-defined activity landscape, offering researchers a unique vector for exploring SAR around the N4-branched alkyl motif that is not represented by the exemplified compounds in the primary patent disclosure.

Cancer research Kinase inhibition Anti-proliferative c-FMS/CSF-1R

Cyclobutyl-Triazole Hybrid Scaffold Validation: Tankyrase Inhibitor Preclinical Proof-of-Concept Demonstrating Target Class Druggability

A systematic lead optimization campaign centered on a 1,2,4-triazole template bearing a trans-cyclobutyl linker established that this hybrid scaffold is capable of delivering picomolar cellular IC₅₀ inhibition in a WNT/β-catenin signaling reporter assay [1]. The optimized lead compound (compound 13) resolved atropisomerism, solubility, and Caco-2 efflux liabilities while demonstrating favorable oral bioavailability in mice and anti-proliferative efficacy in the colon cancer cell line COLO 320DM in vitro. The triazole-cyclobutyl pharmacophore was retained as the invariant core throughout the optimization campaign, confirming the critical role of the cyclobutyl-triazole architecture for target engagement at tankyrase 1 and 2. While the target compound (3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one) is not identical to compound 13, its 3-cyclobutyl-triazol-5-one substructure overlaps with the validated tankyrase pharmacophore, positioning it as a candidate for analogous inhibitor design in which the 4-isobutyl-1-methyl substitution pattern explores novel vectors extending from the conserved core [1].

Tankyrase inhibition WNT/β-catenin signaling Oncology Lead optimization

N4-Alkyl Chain Length and Branching: Physicochemical Differentiation from the N4-Isopropyl and N4-Trifluoroethyl Analogs

The N4-(2-methylpropyl) substituent of the target compound (C₁₁H₁₉N₃O, MW 209.29) imparts distinct physicochemical properties relative to its closest commercially cataloged analogs: the N4-isopropyl derivative (C₁₀H₁₇N₃O, MW 195.27, CAS 2198367-44-9) and the N4-(2,2,2-trifluoroethyl) derivative (C₉H₁₂F₃N₃O, MW 235.21, CAS 2200178-14-7) . The isobutyl group increases molecular weight by 14.02 g/mol over the isopropyl analog while introducing an additional rotatable bond and greater hydrocarbon surface area, factors that directly influence logP and membrane permeability. In contrast, the trifluoroethyl analog introduces strong electron-withdrawing fluorine atoms that dramatically alter the electronic character of the triazolone ring and reduce basicity. The isobutyl derivative therefore occupies an intermediate lipophilic-electronic space: more hydrophobic than the isopropyl analog but lacking the strong inductive electron-withdrawal of the trifluoroethyl variant. For a related pyrazole amine bearing the identical 3-cyclobutyl-1-methyl-4-(2-methylpropyl) substitution pattern (CAS 1249494-83-4), the calculated XLogP is 2.6 , providing a predictive benchmark for the triazolone analog's lipophilicity.

Lipophilicity ADME prediction Physicochemical properties Drug design

Synthetic Tractability and Building Block Utility for Parallel SAR Exploration

The 3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold contains three distinct diversification points (N1-methyl, C3-cyclobutyl, and N4-isobutyl) that have been independently varied across commercially available analogs, including the N4-cyclopropylmethyl (CAS 2197827-98-6), N4-isopropyl (CAS 2198367-44-9), N4-trifluoroethyl (CAS 2200178-14-7), and N4-unsubstituted/N1-unsubstituted (CAS 1380680-43-2) variants . The availability of this complete N4-substituent matrix, all derived from a common 3-cyclobutyl-triazol-5-one intermediate, enables parallel SAR exploration where the specific contribution of the 4-(2-methylpropyl) group to target affinity, selectivity, and ADME properties can be deconvoluted from scaffold-intrinsic effects. The target compound's N4-isobutyl group represents one of the most sterically demanding and lipophilic members of this matrix, making it a critical reference point for establishing the upper boundary of N4-substituent tolerance in any biological assay system under investigation .

Parallel synthesis Building block Medicinal chemistry Lead diversification

Highest-Impact Research Application Scenarios for 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2201204-80-8)


Parallel N4-Substituent SAR Matrix Screening for Triazolone-Based Kinase Inhibitor Lead Optimization

Procure the target compound alongside its N4-isopropyl, N4-cyclopropylmethyl, N4-trifluoroethyl, and N4-unsubstituted analogs to construct a complete N4-substituent SAR matrix. Screen the matrix against c-FMS, c-KIT, and PDGFR kinase panels following the assay framework established in US Patent 9,193,719 B2 [1]. The target compound's N4-isobutyl group serves as the upper boundary of non-halogenated N4 alkyl steric bulk, enabling determination of the steric tolerance envelope of the kinase ATP-binding pocket for this substituent vector. Given the class-level anti-proliferative potency range of 0.01–3.0 μM established for triazolone derivatives [1][2], the isobutyl variant provides a critical data point for assessing whether increased lipophilicity at N4 translates to improved cellular potency or introduces off-target liabilities.

Tankyrase 1/2 Inhibitor Diversification Beyond the Published trans-Cyclobutyl Linker Series

The 3-cyclobutyl-1,2,4-triazole substructure of the target compound aligns with the validated tankyrase pharmacophore described by Waaler et al. (J Med Chem, 2020), in which the cyclobutyl-triazole core was preserved throughout lead optimization due to its essential role in adenosine-site binding [3]. The target compound's unique N1-methyl and N4-isobutyl decoration extends beyond the published East/West/South vector exploration and may access sub-pockets adjacent to the adenosine binding site not probed by the original compound series. Given that the published lead compound 13 achieved picomolar cellular IC₅₀ in WNT/β-catenin reporter assays with favorable oral pharmacokinetics, the target compound represents a logical starting point for a second-generation tankyrase inhibitor campaign.

CRTH2 (DP2) Receptor Antagonist Screening with Defined N4-Alkyl Pharmacophore Variation

The structurally proximal N4-isopropyl analog (CAS 2198367-44-9) has a measured Ki of 220 nM at the human CRTH2 receptor [4]. The target compound's N4-isobutyl group introduces incremental steric bulk and lipophilicity at a position known to be sensitive to alkyl chain modifications in related GPCR chemotypes. Screening the target compound in a [³H]PGD₂ displacement assay under identical conditions (CHO cell membranes expressing human CRTH2, 90-minute incubation) will directly quantify the binding affinity impact of extending the N4 substituent from isopropyl to isobutyl, providing a quantitative comparator for the triazolone class's CRTH2 SAR.

ADME Property Tuning via N4-Lipophilicity Modulation in Triazolone Lead Series

The target compound's predicted XLogP of approximately 2.6 (extrapolated from the pyrazole amine analog CAS 1249494-83-4) positions it in a favorable oral drug-like lipophilicity range . Compared to the N4-isopropyl analog (predicted lower logP) and the N4-trifluoroethyl analog (electron-withdrawing, altered pKa), the N4-isobutyl variant offers a distinct physicochemical profile for parallel assessment of metabolic stability, Caco-2 permeability, and plasma protein binding. This enables informed selection of the optimal N4 substituent for in vivo pharmacokinetic studies without introducing halogen atoms that may generate reactive metabolite concerns.

Quote Request

Request a Quote for 3-cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.